2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(4-Ethylphenyl)-2-methylpropanoic acid” has a CAS number of 1247119-83-0 . It has a molecular formula of C12H16O2 and a molecular weight of 192.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenyl)-2-methylpropanoic acid” can be represented by the InChI Key: ZTABWPDSXBXQMV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “2-(4-Ethylphenyl)-2-methylpropanoic acid” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.03, indicating its lipophilicity . Its water solubility is 0.149 mg/ml .Scientific Research Applications
Synthetic Applications and Chemical Reactions
2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid and its derivatives are utilized in various synthetic applications and chemical reactions. For instance, it's involved in the reactions with nitrogen-centered nucleophiles, resulting in products like 2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)-N′1,N′4-diphenyl-3-(2-phenylhydrazono) succinohydrazide, among others. These reactions exhibit the opening of the pyrrole ring, highlighting the compound's reactivity and utility in creating complex molecular structures (Surikova et al., 2008).
Role in Asymmetric Synthesis and Molecular Structures
The compound is instrumental in asymmetric synthesis processes. For example, a palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids utilizes compounds like this compound. This results in the formation of structurally diverse 3,4-dihydroquinolin-2-ones, demonstrating its significance in creating compounds with potential medicinal properties (Jin et al., 2018).
Fluorescent Properties and Antibacterial Activities
The compound and its derivatives have been studied for their fluorescent properties and potential antibacterial activities. For instance, carboxyl-functionalized 2-phenylquinoline derivatives exhibit intriguing fluorescent behavior and have been evaluated for antibacterial activities against various strains, demonstrating the compound's potential in therapeutic and diagnostic applications (Lei et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is currently unknown. Related compounds such as (4-ethylphenyl)sulfamic acid have been found to interact with the receptor-type tyrosine-protein phosphatase beta .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Quinoline derivatives are known to be involved in a variety of biochemical processes, including cell signaling, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Quinoline derivatives are known to have a wide range of effects, including anti-inflammatory, antimalarial, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, pH levels can affect the compound’s solubility and therefore its bioavailability. Temperature and humidity can also affect the compound’s stability .
properties
IUPAC Name |
2-(4-ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLFONLNYXABDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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